molecular formula C21H21F2N3OS B044472 Zamicastat CAS No. 1080028-80-3

Zamicastat

カタログ番号: B044472
CAS番号: 1080028-80-3
分子量: 401.5 g/mol
InChIキー: ZSSLCFLHEFXANG-GOSISDBHSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Zamicastat (CAS: 1080028-80-3) is a peripherally selective dopamine β-hydroxylase (DβH) inhibitor developed for treating hypertension and chronic heart failure (CHF). DβH catalyzes the conversion of dopamine to norepinephrine (NE) in sympathetic neurons, and its inhibition reduces NE synthesis, thereby modulating sympathetic overactivity linked to cardiovascular diseases . Preclinical studies in spontaneously hypertensive rats (SHR) demonstrated that this compound lowers systolic and diastolic blood pressure (SBP/DBP) by ~20 mmHg without affecting heart rate, with sustained efficacy over repeated dosing .

準備方法

Synthetic Routes: The synthetic routes for Zamicastat have not been widely disclosed in the literature. it is typically synthesized through organic chemical reactions.

Industrial Production Methods: Information on large-scale industrial production methods for this compound is limited. As a research compound, it has primarily been investigated in clinical trials.

化学反応の分析

反応の種類: ザミカスタットは、酸化、還元、置換など、さまざまな化学反応を起こす可能性があります。 これらの反応に関する具体的な詳細は、機密情報です。

一般的な試薬と条件: ザミカスタット反応で使用される試薬と条件は、公表されていません。 研究者は通常、薬剤開発プロセス中にこれらのパラメーターを最適化します。

主要な生成物: ザミカスタット反応から生成される主要な生成物は、明示的に文書化されていません。 特定の代謝産物と中間体を解明するには、さらなる研究が必要です。

科学的研究の応用

Pharmacological Effects

Research has demonstrated several key pharmacological effects of zamicastat:

  • Reduction in Blood Pressure : Studies have shown that this compound effectively lowers both systolic and diastolic blood pressure in hypertensive models without adversely affecting heart rate .
  • Cardiometabolic Benefits : this compound treatment has been associated with decreased levels of plasma triglycerides and inflammatory markers, suggesting potential benefits for metabolic syndrome and cardiovascular health .
  • Improvement in Survival Rates : In animal models, chronic treatment with this compound has been linked to improved survival rates in salt-sensitive hypertensive rats .

Clinical Trials

This compound has been evaluated in various clinical settings:

  • Pulmonary Arterial Hypertension (PAH) :
    • A Phase II open-label study assessed this compound as an adjunctive therapy for PAH. The trial aimed to evaluate safety, efficacy, and pharmacokinetics in patients already on stable PAH treatment .
  • Hypertension and Heart Failure :
    • Multiple studies have focused on the effects of this compound on blood pressure regulation and heart function in hypertensive rat models. Results indicate significant reductions in blood pressure and improvements in heart-to-body weight ratios .

Case Study 1: Hypertensive Dahl Salt-Sensitive Rats

A study involving Dahl salt-sensitive rats treated with this compound showed:

  • A dose-dependent reduction in blood pressure.
  • Amelioration of cardiac hypertrophy and inflammation markers.
  • Increased median survival rates when subjected to high-salt diets .

Case Study 2: Sympathetic Nervous System Modulation

In a double-blind randomized controlled trial, this compound was administered to healthy subjects during a cold pressor test. Key findings included:

  • Significant decreases in systolic blood pressure during cold exposure.
  • Increased plasma dopamine levels post-treatment.
  • Inhibition of DβH activity was confirmed through plasma analysis .

Summary of Findings

The applications of this compound span various cardiovascular conditions where sympathetic modulation is beneficial. Its role as a DβH inhibitor presents promising avenues for research and therapeutic development.

Application AreaKey FindingsStudy Type
HypertensionReduced BP; improved metabolic markersAnimal Studies
Heart FailureEnhanced cardiac function; reduced hypertrophyAnimal Studies
Pulmonary Arterial HypertensionSafety and efficacy as adjunct therapyPhase II Clinical Trial
Sympathetic ModulationLowered BP response to stress; increased dopamineHuman Clinical Trial

作用機序

ザミカスタットはDBHを阻害し、ノルエピネフリンの合成を減少させます。 交感神経系の活動を調節することにより、血圧調節に影響を与えます。

6. 類似の化合物との比較

ザミカスタットの独自性は、P-糖タンパク質(P-gp)と乳がん抵抗性タンパク質(BCRP)の二重阻害にあります。 それは、両方のトランスポーターの濃度依存的な阻害を示します . 残念ながら、具体的な類似の化合物は明示的にリストされていません。

類似化合物との比較

Zamicastat belongs to a class of DβH inhibitors. Below is a comparative analysis with structurally and functionally related compounds:

Table 1: Comparative Profile of this compound and Similar DβH Inhibitors

Parameter This compound Etamicastat FD-008
Mechanism Peripheral DβH inhibition Peripheral DβH inhibition Non-selective DβH inhibition
Selectivity High peripheral selectivity Moderate peripheral selectivity Crosses blood-brain barrier (CNS effects)
Key Pharmacokinetics Oral bioavailability; Tmax ~2–4 hrs Oral bioavailability; Tmax ~3–6 hrs Poor oral absorption
Clinical Indications Hypertension, CHF, PAH Hypertension Hypertension (limited use)
Notable Findings Sustained BP reduction; anti-inflammatory effects in SHR Sustained BP reduction without metabolic benefits Limited by CNS side effects (e.g., sedation)

Key Differences:

Selectivity :

  • This compound and etamicastat are peripherally selective, minimizing central nervous system (CNS) side effects. In contrast, FD-008 (an older inhibitor) lacks selectivity, leading to adverse CNS outcomes .
  • In SHR models, this compound showed superior metabolic benefits (e.g., reduced insulin resistance) compared to etamicastat, which primarily targets BP .

Efficacy in Hypertension :

  • This compound achieved a maximal SBP reduction of −21.1 ± 3.9 mmHg in acute dosing and maintained efficacy over five days (−22.0 ± 8.2 mmHg on Day 1 to −16.1 ± 2.8 mmHg on Day 5) .
  • Etamicastat demonstrated similar BP-lowering effects but lacked this compound’s anti-inflammatory and metabolic improvements .

Safety Profile: this compound’s peripheral selectivity avoids bradycardia or CNS toxicity, common in non-selective inhibitors like FD-008 .

Research Findings and Clinical Relevance

  • Preclinical Data :

    • In salt-sensitive hypertensive rats, this compound reduced cardiac fibrosis and improved survival rates by 30% compared to controls .
    • A 2019 study highlighted this compound’s role in downregulating sympathetic activity, correlating with reduced plasma NE levels (−45%) and improved endothelial function .
  • Clinical Trials :

    • A 2021 open-label trial (NCT unreported) evaluated this compound as adjunctive therapy in PAH, showing preliminary efficacy in reducing pulmonary vascular resistance .

生物活性

Zamicastat is a reversible inhibitor of dopamine β-hydroxylase (DBH), an enzyme crucial for the conversion of dopamine to norepinephrine. This compound has garnered attention for its potential therapeutic applications in managing cardiovascular diseases, particularly hypertension and heart failure, by modulating sympathetic nervous system activity. This article delves into the biological activity of this compound, highlighting its pharmacokinetics, pharmacodynamics, and clinical findings from various studies.

This compound functions primarily by inhibiting DBH, leading to decreased levels of norepinephrine and increased levels of dopamine in sympathetic tissues. This modulation can reduce sympathetic overactivity, which is often implicated in cardiovascular diseases. By lowering norepinephrine, this compound can help manage blood pressure and improve cardiac function without significantly affecting heart rate.

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic profile of this compound has been evaluated in multiple studies. Key findings include:

  • Absorption and Distribution : this compound is administered orally, with average doses typically around 30 mg/kg/day in animal studies, leading to significant plasma concentrations (approximately 157.8 ng/mL) .
  • Metabolism : The compound is metabolized into several metabolites, with BIA 5-453 and BIA 5-961 being the most abundant in urine .
  • Excretion : Studies show that this compound alters urinary output and biochemical markers without significantly changing creatinine clearance rates .

Cardiovascular Effects

A pivotal study involving spontaneously hypertensive rats (SHRs) demonstrated that this compound treatment resulted in significant reductions in both systolic and diastolic blood pressure compared to untreated controls (systolic BP: 183 mmHg vs. 224 mmHg; diastolic BP: 99 mmHg vs. 132 mmHg) . Notably, heart rate remained unchanged between treated and untreated groups, indicating a selective effect on blood pressure regulation rather than overall cardiac output.

Inflammatory Markers

This compound's impact extends beyond hemodynamics. Inflammatory markers such as C-reactive protein (CRP), monocyte chemoattractant protein-1 (MCP-1), and interleukins (IL-5, IL-17α) were significantly reduced in treated SHRs compared to controls. This suggests a potential role for this compound in mitigating inflammation associated with cardiovascular diseases .

Table 1: Hemodynamic Changes Induced by this compound

MeasurementControl SHRThis compound SHRp-value
Systolic BP (mmHg)224 ± 5183 ± 8<0.0001
Diastolic BP (mmHg)132 ± 399 ± 11<0.0035
Heart Rate (bpm)400 ± 5388 ± 70.3171

Table 2: Biochemical Markers Post-Treatment

MarkerControl SHRThis compound SHRp-value
Plasma TriglyceridesHighLow<0.01
Free Fatty AcidsHighLow<0.01
C-reactive Protein (CRP)ElevatedReduced<0.01

Case Studies

Several clinical trials have assessed this compound's efficacy in humans:

  • Pulmonary Arterial Hypertension (PAH) : A phase II study evaluated different dosing regimens of this compound in PAH patients, focusing on safety and efficacy outcomes . Initial results indicated that doses up to 200 mg/day were well-tolerated with promising effects on hemodynamic parameters.
  • Chronic Heart Failure : Another trial explored this compound as an adjunct therapy for chronic heart failure patients already on standard treatment regimens. The focus was on improving exercise capacity and quality of life metrics .

特性

IUPAC Name

4-[2-(benzylamino)ethyl]-3-[(3R)-6,8-difluoro-3,4-dihydro-2H-chromen-3-yl]-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F2N3OS/c22-16-8-15-9-18(13-27-20(15)19(23)10-16)26-17(12-25-21(26)28)6-7-24-11-14-4-2-1-3-5-14/h1-5,8,10,12,18,24H,6-7,9,11,13H2,(H,25,28)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSSLCFLHEFXANG-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=C1C=C(C=C2F)F)N3C(=CNC3=S)CCNCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](COC2=C1C=C(C=C2F)F)N3C(=CNC3=S)CCNCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80148358
Record name Zamicastat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80148358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1080028-80-3
Record name 1-[(3R)-6,8-Difluoro-3,4-dihydro-2H-1-benzopyran-3-yl]-1,3-dihydro-5-[2-[(phenylmethyl)amino]ethyl]-2H-imidazole-2-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1080028-80-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zamicastat [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1080028803
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zamicastat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12389
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Zamicastat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80148358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZAMICASTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YLU32D0DNV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。